![molecular formula C14H16N2O4 B11728928 (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)
(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a butanamide group attached to a phenyl ring, further connected to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the butanamide group: This can be achieved by reacting butanoic acid with ammonia or an amine under appropriate conditions to form butanamide.
Attachment to the phenyl ring: The butanamide group is then attached to a phenyl ring through a carbamoylation reaction, often using a carbamoyl chloride derivative.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-[(1H-Indazol-5-yl)carbamoyl]prop-2-enoic acid: Similar structure but with an indazole ring instead of a phenyl ring.
3-[(3-aminophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with an amino group instead of a butanamide group.
Uniqueness
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of the butanamide group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from other similar compounds.
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
4-[3-(butanoylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-2-4-12(17)15-10-5-3-6-11(9-10)16-13(18)7-8-14(19)20/h3,5-9H,2,4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
InChIキー |
YFSLIMJARIJVRX-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


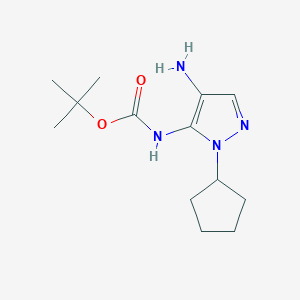
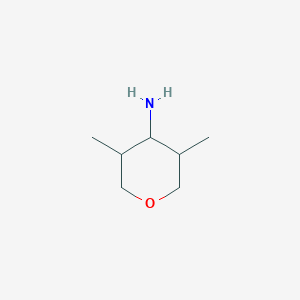
![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)
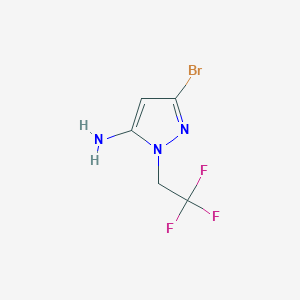
![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)
![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
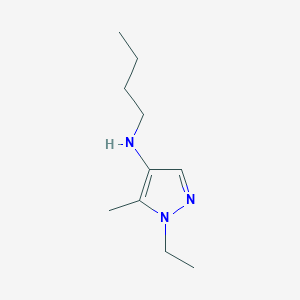
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728897.png)
![1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728902.png)
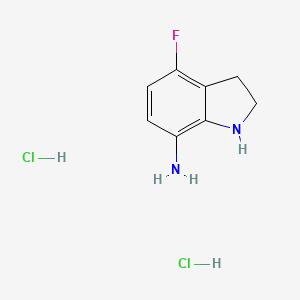

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728933.png)
